N-(4-Fluorophenyl)-2-hydroxyacetamide
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Overview
Description
N-(4-Fluorophenyl)-2-hydroxyacetamide: is an organic compound that features a fluorine atom attached to a phenyl ring and a hydroxyacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorophenyl)-2-hydroxyacetamide typically involves the reaction of 4-fluoroaniline with glyoxylic acid. The reaction proceeds under mild conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The general reaction scheme is as follows:
Starting Materials: 4-fluoroaniline and glyoxylic acid.
Reaction Conditions: The reaction is typically carried out in an aqueous or alcoholic medium, with the temperature maintained between 60-80°C.
Catalysts: Acidic or basic catalysts can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves yield and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluorophenyl)-2-hydroxyacetamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyacetamide group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyacetamide group yields carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-Fluorophenyl)-2-hydroxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Fluorophenyl)-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The hydroxyacetamide group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of properties makes it a promising candidate for drug development.
Comparison with Similar Compounds
N-(4-Fluorophenyl)-2-hydroxyacetamide can be compared with other similar compounds, such as:
N-(4-Chlorophenyl)-2-hydroxyacetamide: Similar structure but with a chlorine atom instead of fluorine. It has different reactivity and biological activity.
N-(4-Bromophenyl)-2-hydroxyacetamide:
N-(4-Methylphenyl)-2-hydroxyacetamide: The presence of a methyl group alters its physical and chemical properties.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-hydroxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c9-6-1-3-7(4-2-6)10-8(12)5-11/h1-4,11H,5H2,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEGCLKFVYWYCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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